Cas no 1339653-52-9 (Ethyl 3-methylpyrrolidine-3-carboxylate)
Ethyl 3-methylpyrrolidine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 3-methylpyrrolidine-3-carboxylate
- 3-Methyl-pyrrolidine-3-carboxylic acid ethyl ester
- G73237
- SCHEMBL15760245
- CS-0168666
- 1339653-52-9
- AKOS012446357
- ethyl3-methylpyrrolidine-3-carboxylate
- EN300-94733
- Ethyl 3-methylpyrrolidine-3-carboxylate
-
- MDL: MFCD14706555
- Inchi: 1S/C8H15NO2/c1-3-11-7(10)8(2)4-5-9-6-8/h9H,3-6H2,1-2H3
- InChI Key: QHUUMIBNWDSADG-UHFFFAOYSA-N
- SMILES: O(CC)C(C1(C)CNCC1)=O
Computed Properties
- Exact Mass: 157.110278721g/mol
- Monoisotopic Mass: 157.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 38.3
Ethyl 3-methylpyrrolidine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1126862-250mg |
3-Methyl-pyrrolidine-3-carboxylic acid ethyl ester |
1339653-52-9 | 95% | 250mg |
$285 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126862-500mg |
3-Methyl-pyrrolidine-3-carboxylic acid ethyl ester |
1339653-52-9 | 95% | 500mg |
$455 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126862-1g |
3-Methyl-pyrrolidine-3-carboxylic acid ethyl ester |
1339653-52-9 | 95% | 1g |
$665 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126862-5g |
3-Methyl-pyrrolidine-3-carboxylic acid ethyl ester |
1339653-52-9 | 95% | 5g |
$2675 | 2024-07-28 | |
| Enamine | EN300-94733-0.05g |
ethyl 3-methylpyrrolidine-3-carboxylate |
1339653-52-9 | 0.05g |
$182.0 | 2023-09-01 | ||
| Enamine | EN300-94733-0.1g |
ethyl 3-methylpyrrolidine-3-carboxylate |
1339653-52-9 | 0.1g |
$272.0 | 2023-09-01 | ||
| Enamine | EN300-94733-0.25g |
ethyl 3-methylpyrrolidine-3-carboxylate |
1339653-52-9 | 0.25g |
$389.0 | 2023-09-01 | ||
| Enamine | EN300-94733-0.5g |
ethyl 3-methylpyrrolidine-3-carboxylate |
1339653-52-9 | 0.5g |
$613.0 | 2023-09-01 | ||
| Enamine | EN300-94733-1.0g |
ethyl 3-methylpyrrolidine-3-carboxylate |
1339653-52-9 | 1.0g |
$785.0 | 2023-02-11 | ||
| Enamine | EN300-94733-2.5g |
ethyl 3-methylpyrrolidine-3-carboxylate |
1339653-52-9 | 2.5g |
$1539.0 | 2023-09-01 |
Ethyl 3-methylpyrrolidine-3-carboxylate Suppliers
Ethyl 3-methylpyrrolidine-3-carboxylate Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on Ethyl 3-methylpyrrolidine-3-carboxylate
Recent Advances in the Application of Ethyl 3-methylpyrrolidine-3-carboxylate (CAS: 1339653-52-9) in Chemical Biology and Pharmaceutical Research
Ethyl 3-methylpyrrolidine-3-carboxylate (CAS: 1339653-52-9) has recently emerged as a key intermediate in the synthesis of bioactive molecules and pharmaceutical compounds. This compound, characterized by its pyrrolidine core and ester functionality, has garnered significant attention due to its versatility in medicinal chemistry and drug development. Recent studies have highlighted its role in the construction of novel pharmacophores, particularly in the development of central nervous system (CNS) agents and antimicrobial compounds.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Ethyl 3-methylpyrrolidine-3-carboxylate as a building block for the synthesis of potent sigma-1 receptor ligands. The researchers utilized this compound to develop a series of novel analogs with improved blood-brain barrier permeability, showing promising results in preclinical models of neuropathic pain. The structural flexibility of the pyrrolidine ring allowed for optimal interactions with the receptor's binding pocket, as confirmed by X-ray crystallography studies.
In the field of antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) the use of 1339653-52-9 as a precursor for developing new quorum sensing inhibitors. The ethyl ester group proved crucial for maintaining the compound's bioavailability while the methyl substitution at the 3-position enhanced its metabolic stability. These derivatives showed significant activity against Pseudomonas aeruginosa biofilms, with minimal cytotoxicity to human cells.
Recent synthetic methodology developments have also focused on this compound. A Nature Communications paper (2024) described an asymmetric catalytic hydrogenation protocol for the efficient production of enantiomerically pure Ethyl 3-methylpyrrolidine-3-carboxylate. This advancement addresses previous challenges in obtaining the desired stereochemistry, which is critical for many pharmaceutical applications where enantiopurity determines biological activity.
The pharmacokinetic properties of derivatives stemming from 1339653-52-9 have been extensively studied in the past year. Research published in European Journal of Pharmaceutical Sciences (2024) demonstrated that the ester functionality allows for favorable absorption characteristics, while subsequent metabolic conversion to the corresponding acid contributes to the compound's clearance profile. These findings have important implications for drug design, particularly for compounds requiring rapid onset but short duration of action.
Looking forward, the unique structural features of Ethyl 3-methylpyrrolidine-3-carboxylate continue to inspire new applications. Current research directions include its incorporation into PROTAC molecules (proteolysis targeting chimeras) and as a component of novel drug delivery systems. The compound's balance between hydrophilicity and lipophilicity, coupled with its synthetic accessibility, positions it as a valuable tool in modern drug discovery efforts across multiple therapeutic areas.
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